Cas no 1309933-61-6 (1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene)

1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene 化学的及び物理的性質
名前と識別子
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- 1-broMo-3-fluoro-5-isopropoxybenzene
- 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene
- 1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene
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- MDL: MFCD18917875
- インチ: 1S/C9H10BrFO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3
- InChIKey: CXPGTGGYDNGRCO-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC(OC(C)C)=CC(F)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B750603-5g |
1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene |
1309933-61-6 | 5g |
$ 65.00 | 2022-06-06 | ||
Advanced ChemBlocks | N24800-25G |
1-bromo-3-fluoro-5-(propan-2-yloxy)benzene |
1309933-61-6 | 98% | 25G |
$1,975 | 2023-09-15 | |
1PlusChem | 1P00HSRX-5g |
1-Bromo-3-fluoro-5-isopropoxybenzene |
1309933-61-6 | 97% | 5g |
$852.00 | 2025-02-28 | |
1PlusChem | 1P00HSRX-1g |
1-Bromo-3-fluoro-5-isopropoxybenzene |
1309933-61-6 | 97% | 1g |
$287.00 | 2025-02-28 | |
A2B Chem LLC | AI29645-1g |
1-Bromo-3-fluoro-5-isopropoxybenzene |
1309933-61-6 | 97% | 1g |
$275.00 | 2024-04-20 | |
A2B Chem LLC | AI29645-5g |
1-Bromo-3-fluoro-5-isopropoxybenzene |
1309933-61-6 | 97% | 5g |
$820.00 | 2024-04-20 | |
A2B Chem LLC | AI29645-25g |
1-Bromo-3-fluoro-5-isopropoxybenzene |
1309933-61-6 | 97% | 25g |
$3690.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1251413-5g |
1-Bromo-3-fluoro-5-isopropoxybenzene |
1309933-61-6 | 98%(GC) | 5g |
$720 | 2025-02-27 | |
TRC | B750603-2.5g |
1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene |
1309933-61-6 | 2.5g |
$ 50.00 | 2022-06-06 | ||
TRC | B750603-25g |
1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene |
1309933-61-6 | 25g |
$ 80.00 | 2022-06-06 |
1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzeneに関する追加情報
1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene: A Comprehensive Overview
The compound with CAS No. 1309933-61-6, commonly referred to as 1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene, is a highly specialized aromatic compound with significant applications in the field of organic chemistry. This compound is characterized by its unique substitution pattern on the benzene ring, which includes a bromine atom at position 1, a fluorine atom at position 3, and an isopropoxy group (-OCH(CH₃)₂) at position 5. The combination of these substituents imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of 1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene in the development of novel drug candidates. Its bromine substituent facilitates nucleophilic aromatic substitution reactions, enabling the incorporation of diverse functional groups. Meanwhile, the fluorine atom enhances the compound's lipophilicity and bioavailability, which are critical factors in drug design. The isopropoxy group further contributes to the molecule's stability and solubility properties, making it an ideal building block for complex molecular architectures.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of brominated aromatic compounds. Researchers have demonstrated that 1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene can undergo various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to form biaryl structures with enhanced electronic and optical properties. These structures are being explored for their potential in organic electronics, including light-emitting diodes (LEDs) and photovoltaic devices.
In addition to its synthetic applications, 1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene has shown remarkable catalytic activity in certain organocatalytic reactions. Its ability to act as a Lewis acid catalyst has been exploited in asymmetric synthesis, where it facilitates the formation of chiral centers with high enantioselectivity. This property has opened new avenues for the production of enantiopure compounds, which are essential in pharmaceutical manufacturing.
The synthesis of 1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene typically involves a multi-step process that combines electrophilic substitution and nucleophilic aromatic substitution techniques. Recent advancements in catalytic methods have significantly improved the yield and efficiency of these reactions. For instance, the use of palladium catalysts has enabled selective bromination under mild conditions, reducing both cost and environmental impact.
From an environmental standpoint, 1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene exhibits favorable biodegradation characteristics under aerobic conditions. Studies have shown that its isopropoxy group undergoes hydrolysis to form innocuous byproducts, minimizing its ecological footprint. This makes it a sustainable choice for industries seeking eco-friendly chemical intermediates.
In conclusion, 1-Bromo-3-Fluoro
1309933-61-6 (1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene) 関連製品
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